L-GLUTAMINE-N-FMOC (13C5; 15N2)
Description
Properties
Molecular Weight |
375.33 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment of L Glutamine N Fmoc 13c5; 15n2
General Strategies for Stable Isotope Incorporation into Amino Acid Scaffolds
The introduction of stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) into amino acid structures is a cornerstone of modern biochemical and biomedical research. symeres.com These non-radioactive isotopes act as tracers, allowing scientists to follow the metabolic fate of molecules and to probe the structure and dynamics of proteins without the hazards associated with radioactive isotopes. symeres.comresearchgate.netlucerna-chem.ch Two primary strategies are employed for incorporating stable isotopes into amino acid scaffolds: metabolic labeling and chemical synthesis.
Metabolic Labeling , such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), involves growing cells in a medium where natural ("light") amino acids are replaced with their "heavy" isotopically labeled counterparts. nih.govyoutube.com Through the cell's natural protein synthesis and turnover, the heavy amino acids are incorporated into the entire proteome. nih.gov This method is particularly powerful for quantitative proteomics, as it allows for the direct comparison of protein abundance between different cell populations. researchgate.netnih.gov
Chemical Synthesis offers a more controlled approach, enabling the precise placement of isotopic labels at specific atomic positions within a molecule. researchgate.net This method is essential when specific labeling patterns are required or when the target molecule is not produced biologically. symeres.com The synthesis of isotopically labeled compounds typically involves the use of commercially available isotope-containing precursors, which are then carried through a series of chemical reactions to yield the desired labeled molecule. symeres.com
Dedicated Synthetic Routes for (¹³C₅; ¹⁵N₂) Labeling within L-Glutamine Derivatives
The synthesis of L-GLUTAMINE-N-FMOC (¹³C₅; ¹⁵N₂) is a multi-step process that demands careful optimization to ensure high isotopic fidelity and chemical purity. While a single definitive route may vary between laboratories, the general approach involves the use of precursors already enriched with the desired isotopes. nih.gov
Precursor Selection and Chemical Reaction Optimization for Isotopic Fidelity
The synthesis of L-Glutamine-(¹³C₅, ¹⁵N₂) would logically start from a highly enriched precursor. A plausible synthetic pathway could commence with a fully labeled L-pyroglutamic acid derivative or a related precursor. For instance, a synthetic scheme could be adapted from established methods for creating isotopically labeled glutamine. nih.govnih.gov
A modular synthetic strategy allows for the introduction of different isotopic labels. nih.gov For the target compound, a precursor already containing the ¹³C₅ backbone would be essential. The two ¹⁵N atoms would be incorporated at the alpha-amino and the side-chain amide positions. The alpha-¹⁵N could be introduced from a labeled source like [¹⁵N]-ammonia or a protected amine equivalent, while the side-chain amide ¹⁵N could be introduced using a labeled cyanide source, such as [¹³C,¹⁵N]-KCN. nih.gov
Each reaction step must be carefully optimized to maximize yield and prevent any isotopic dilution. This includes the choice of solvents, reagents, and reaction conditions to ensure that the isotopic labels remain securely in their designated positions throughout the synthesis. nih.gov
Role of the Fmoc Protecting Group in Facilitating Peptide Synthesis and Other Derivatizations
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a crucial component in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). wikipedia.orglgcstandards.com It serves as a temporary protecting group for the Nα-amino group of an amino acid. lgcstandards.compublish.csiro.au
The primary advantages of the Fmoc group include:
Base-lability: It is readily removed by treatment with a weak base, typically a solution of piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF), without affecting acid-labile side-chain protecting groups. wikipedia.orgpublish.csiro.au This orthogonality is a key principle in SPPS. total-synthesis.com
Stability: The Fmoc group is stable to acidic conditions, allowing for the use of acid-labile protecting groups for amino acid side chains. total-synthesis.com
UV-activity: The fluorenyl group has a strong UV absorbance, which allows for the real-time monitoring of the deprotection step during automated peptide synthesis. wikipedia.orgpublish.csiro.au
The introduction of the Fmoc group is typically achieved by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions. wikipedia.orgtotal-synthesis.com Fmoc-OSu is often preferred due to its greater stability and fewer side reactions. total-synthesis.com
However, the use of Fmoc-protected glutamine can present challenges. Fmoc-Gln-OH has very low solubility in common solvents used in peptide synthesis. peptide.comgoogleapis.com To overcome this, the side-chain amide of glutamine is often protected with a group like the trityl (Trt) group, which improves solubility. peptide.com
Methodologies for Chemical Verification and Assessment of Isotopic Purity and Positional Enrichment
After synthesis, it is imperative to verify the chemical identity of the compound and to determine the level and location of isotopic enrichment. A combination of analytical techniques is typically employed for this purpose. rsc.org
Mass Spectrometry (MS) is a primary tool for determining isotopic enrichment. nih.govnumberanalytics.com High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), can precisely measure the mass-to-charge ratio of the molecule and its isotopologues. rsc.org By analyzing the isotopic cluster, the degree of isotopic enrichment can be calculated. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, which can help in confirming the position of the labels. nih.gov
| Analytical Technique | Information Provided |
| High-Resolution Mass Spectrometry (HR-MS) | Precise mass determination, calculation of isotopic enrichment from the isotopic cluster. rsc.orgnih.gov |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns to confirm the location of isotopic labels. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique that provides detailed structural information and confirms the position of the isotopic labels. rsc.orgnumberanalytics.com For L-GLUTAMINE-N-FMOC (¹³C₅; ¹⁵N₂), ¹³C-NMR and ¹⁵N-NMR would be particularly informative. The chemical shifts and coupling constants in the NMR spectra can confirm the exact location of each ¹³C and ¹⁵N atom within the molecule, ensuring positional isotopic enrichment. wikipedia.org
| Analytical Technique | Information Provided |
| ¹³C-NMR Spectroscopy | Confirms the position of each ¹³C atom and the integrity of the carbon skeleton. |
| ¹⁵N-NMR Spectroscopy | Confirms the position of the ¹⁵N atoms in the alpha-amino and side-chain amide groups. |
| Proton (¹H)-NMR Spectroscopy | Provides information on the overall structure and can show couplings to adjacent ¹³C atoms. |
The combination of these analytical methods provides a comprehensive characterization of the synthesized L-GLUTAMINE-N-FMOC (¹³C₅; ¹⁵N₂), ensuring its suitability for its intended applications in advanced scientific research. rsc.orgnih.gov
Applications of L Glutamine N Fmoc 13c5; 15n2 in Advanced Research Methodologies
Metabolic Flux Analysis (MFA) Studies
Stable isotope tracing is a powerful technique for interrogating the intricate network of metabolic reactions within living cells. rsc.org In this context, while the Fmoc-protected version of the compound is primarily designed for peptide synthesis, the core isotopically labeled L-glutamine (¹³C₅, ¹⁵N₂) is a key tracer in Metabolic Flux Analysis (MFA). nih.govnih.gov MFA is a computational method that quantifies the rates (fluxes) of metabolic reactions within a biological system at a steady state. nih.gov By introducing a labeled substrate like L-glutamine (¹³C₅, ¹⁵N₂) and measuring the isotopic enrichment in downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can construct a detailed map of cellular metabolism. rsc.orgnih.govyoutube.com
Tracing Glutamine Metabolism in Defined Biological Systems
Isotopically labeled glutamine is instrumental in tracing its metabolic fate in various biological systems, including cell cultures, tissue explants, and animal models. nih.govnih.gov In cancer research, for instance, many tumor cells exhibit a high dependency on glutamine as a source of carbon and nitrogen for proliferation. researchgate.netcreative-proteomics.com By using uniformly labeled glutamine such as [U-¹³C₅]glutamine, scientists can track the contribution of glutamine's carbon backbone to central carbon metabolism, including the tricarboxylic acid (TCA) cycle and biosynthesis of lipids. nih.govnih.gov The dual labeling with ¹³C and ¹⁵N further allows for the simultaneous tracing of both carbon and nitrogen flux, providing a more comprehensive understanding of how glutamine contributes to the synthesis of amino acids and nucleotides. rsc.orgnih.gov
Studies in human lung adenocarcinoma cells have demonstrated the use of ¹³C-labeled glutamine to follow its catabolism. nih.gov Similarly, research in mouse models of non-small cell lung cancer has utilized infusions of [U-¹³C]glutamine to reveal the metabolic phenotype of tumors in vivo. nih.gov These tracer experiments are crucial for understanding the metabolic reprogramming that occurs in diseases like cancer and for identifying potential therapeutic targets. embopress.org
Investigation of Anaplerotic and Cataplerotic Contributions to Central Carbon and Nitrogen Metabolism
Glutamine plays a significant anaplerotic role, meaning it replenishes the intermediates of the TCA cycle. researchgate.netnih.gov The process begins with the conversion of glutamine to glutamate (B1630785) and subsequently to the TCA cycle intermediate α-ketoglutarate. nih.govnih.gov Using L-glutamine (¹³C₅, ¹⁵N₂), researchers can precisely measure the rate at which glutamine-derived carbon enters the TCA cycle to support its function, which is essential for biosynthesis and energy production. nih.gov
Conversely, cataplerosis is the removal of TCA cycle intermediates for biosynthetic pathways. researchgate.net The labeled isotopes from glutamine can be tracked as they are incorporated into other molecules derived from these intermediates, such as other amino acids and lipids. For example, citrate, a TCA cycle intermediate, can be exported from the mitochondria to the cytoplasm and used for fatty acid synthesis. researchgate.net By analyzing the isotopic enrichment in these downstream molecules, the cataplerotic flux of glutamine-derived carbons can be quantified. nih.gov The dual labeling in L-GLUTAMINE-N-FMOC (¹³C₅, ¹⁵N₂) is particularly advantageous as it allows for the investigation of nitrogen-donating reactions, such as those involved in nucleotide and other amino acid synthesis. nih.govembopress.org
Quantitative Assessment of Metabolic Fluxes through Key Biochemical Pathways
Metabolic Flux Analysis (MFA) with isotopically labeled glutamine enables the quantitative measurement of reaction rates in central metabolic pathways. nih.govnih.gov By feeding cells a medium containing L-glutamine (¹³C₅, ¹⁵N₂) and measuring the mass isotopomer distributions (MIDs) of TCA cycle intermediates and other related metabolites, researchers can calculate the relative and absolute fluxes through pathways like glutaminolysis, the TCA cycle, and reductive carboxylation. nih.govnih.gov
For example, the use of [U-¹³C₅]glutamine allows for the differentiation between oxidative metabolism through the TCA cycle (forward direction) and reductive carboxylation (reverse direction). nih.govresearchgate.net In the oxidative pathway, glutamine-derived α-ketoglutarate is decarboxylated, leading to M+4 labeled intermediates. In contrast, reductive carboxylation retains all five carbons, resulting in M+5 labeled citrate. nih.gov This quantitative data is critical for understanding how cells adapt their metabolism under different conditions, such as hypoxia or in response to oncogenic mutations. researchgate.netembopress.org
Table 1: Example Mass Isotopomer Distribution from a [U-¹³C₅]Glutamine Tracing Experiment This table illustrates hypothetical mass isotopomer distributions (MIDs) for key TCA cycle intermediates after labeling with [U-¹³C₅]glutamine, indicating the number of labeled carbons incorporated.
| Metabolite | M+0 (Unlabeled) | M+1 | M+2 | M+3 | M+4 | M+5 |
| Glutamate | 5% | 0% | 0% | 0% | 0% | 95% |
| α-Ketoglutarate | 8% | 0% | 0% | 0% | 0% | 92% |
| Citrate | 40% | 0% | 0% | 5% | 30% | 25% |
| Malate | 50% | 0% | 0% | 10% | 40% | 0% |
Delineation of Specific Enzyme Activities within Metabolic Networks (e.g., glutaminase (B10826351) flux)
Isotope tracing with labeled glutamine can also be used to determine the activity of specific enzymes. nih.gov A key example is the measurement of glutaminase (GLS) flux, which catalyzes the conversion of glutamine to glutamate. nih.gov The rate of this reaction is a critical node in glutamine metabolism. By measuring the rate of appearance of labeled glutamate from labeled glutamine, the activity of glutaminase can be inferred. pnas.org This approach has been used to assess the on-target effects of glutaminase inhibitors, which are being explored as cancer therapeutics. pnas.org The ability to quantify the flux through specific enzymatic steps provides valuable insights into metabolic regulation and the mechanism of action of metabolic drugs. nih.gov
Proteomics and Peptide Synthesis Research Applications
In the field of proteomics and peptide research, the Fmoc-protected form of the labeled glutamine is directly utilized. The Fmoc group is a base-labile protecting group for the α-amino group of an amino acid, which is fundamental to the strategy of Fmoc solid-phase peptide synthesis (SPPS). nih.govnih.gov
Utilization in Solid-Phase Peptide Synthesis (SPPS) for Generation of Isotopically Labeled Peptides
L-GLUTAMINE-N-FMOC (¹³C₅, ¹⁵N₂) is a building block for the chemical synthesis of peptides with a stable isotope-labeled glutamine residue at a specific position. nih.govsilantes.com SPPS is a method where a peptide chain is assembled sequentially while one end is attached to a solid support. silantes.comcpcscientific.com The Fmoc group prevents unwanted reactions at the amino group during the coupling of the next amino acid in the sequence. nih.gov
The process involves:
Attachment: The first Fmoc-protected amino acid is anchored to a solid resin support.
Deprotection: The Fmoc group is removed from the amino acid on the resin, typically with a mild base like piperidine (B6355638), to expose the amino group for the next coupling reaction. uci.edu
Coupling: The next Fmoc-protected amino acid, in this case, L-GLUTAMINE-N-FMOC (¹³C₅, ¹⁵N₂), is activated and coupled to the free amino group of the growing peptide chain. nih.gov
Iteration: The deprotection and coupling steps are repeated until the desired peptide sequence is synthesized.
Cleavage: Finally, the completed peptide is cleaved from the resin support and all side-chain protecting groups are removed, yielding the purified, isotopically labeled peptide. silantes.com
These synthesized peptides, containing glutamine with a known mass shift due to the ¹³C and ¹⁵N isotopes, are invaluable tools in quantitative proteomics. They can be used as internal standards in mass spectrometry-based experiments to accurately quantify the absolute amount of the corresponding native peptide or protein in a complex biological sample.
Implementation in Quantitative Proteomics Methodologies (e.g., Isotope Dilution Mass Spectrometry for Protein Quantification)
The isotopically labeled compound L-Glutamine-N-Fmoc (13C5; 15N2) is a key reagent in advanced quantitative proteomics, particularly in methods relying on mass spectrometry (MS). Its primary role is to serve as a source for "heavy" glutamine that can be incorporated into proteins, allowing for precise differentiation and quantification between protein samples. The N-Fmoc protecting group is typically used for solid-phase peptide synthesis, but the isotopically labeled glutamine itself, once deprotected, is central to metabolic labeling techniques. isotope.com
One of the most prominent techniques is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). researchgate.netsigmaaldrich.comsigmaaldrich.comchempep.com In a typical SILAC experiment, two populations of cells are cultured. One is grown in a medium containing normal, "light" amino acids (e.g., with ¹²C and ¹⁴N), while the other is grown in a medium where a specific amino acid, like glutamine, is replaced with its "heavy" isotopic counterpart, such as L-Glutamine (¹³C₅; ¹⁵N₂). researchgate.netspectra2000.it Over several cell divisions, the heavy amino acid is incorporated into all newly synthesized proteins. chempep.comspectra2000.it
After the experimental conditions are applied to the cell populations, they are combined, and the proteins are extracted and digested, usually with trypsin. chempep.com The resulting peptide mixtures are then analyzed by LC-MS/MS. Because peptides from the "heavy" sample are chemically identical to their "light" counterparts but have a greater mass, they are distinguishable in the mass spectrometer. youtube.com The ratio of the signal intensities between the heavy and light peptide pairs directly corresponds to the relative abundance of the protein in the two original samples. researchgate.netyoutube.com This method provides high accuracy and minimizes sample preparation errors because the samples are combined early in the workflow. sigmaaldrich.com
Another powerful application is Isotope Dilution Mass Spectrometry (IDMS), which is considered a gold-standard method for absolute protein quantification. acs.orgnist.gov In this approach, a known quantity of an isotopically labeled peptide or protein (containing a heavy amino acid like L-Glutamine (¹³C₅; ¹⁵N₂)) is added as an internal standard to a biological sample. oup.comoup.com The sample is then processed and analyzed by MS. By comparing the signal intensity of the endogenous "light" peptide to the "heavy" standard, the absolute concentration of the target protein in the original sample can be determined with high precision. acs.orgnist.gov
Table 1: Comparison of Quantitative Proteomics Techniques Utilizing Isotope Labeling
| Methodology | Principle | Type of Quantification | Key Advantage |
|---|---|---|---|
| SILAC | Metabolic labeling of entire proteomes with "heavy" or "light" amino acids in living cells. researchgate.netnih.gov | Relative | High accuracy and reproducibility due to early sample mixing. sigmaaldrich.com |
| Isotope Dilution MS | Addition of a known amount of a heavy-labeled peptide/protein standard to a sample. acs.orgoup.com | Absolute | Provides precise, absolute concentration of a target protein. nist.gov |
| Spike-in SILAC | A heavy-labeled proteome from a reference cell line is added ("spiked-in") to unlabeled experimental samples after lysis. nih.gov | Relative & Absolute | Applicable to tissues and organisms where direct metabolic labeling is not feasible. nih.gov |
Studies on Protein Turnover Rates and Dynamics through Isotope Incorporation
Understanding the rates of protein synthesis and degradation—collectively known as protein turnover—is crucial for comprehending cellular homeostasis, adaptation, and disease. Introducing stable isotopes like those in L-Glutamine (¹³C₅; ¹⁵N₂) into cellular systems provides a powerful method for dynamically tracking these processes. chempep.comnih.govnih.gov
A key technique in this area is pulsed SILAC (pSILAC). chempep.com Unlike traditional SILAC, which aims for complete labeling, pSILAC involves introducing the "heavy" amino acid for a short, defined period. By harvesting cells at different time points after the introduction of the heavy label, researchers can measure the rate at which the heavy isotope appears in specific proteins. This rate of incorporation is a direct measure of the protein's synthesis rate. chempep.com
For example, cells initially grown in a "light" medium can be switched to a "heavy" medium containing L-Glutamine (¹³C₅; ¹⁵N₂). Analysis of the proteome over time will show a gradual increase in the proportion of heavy-labeled peptides for each protein. Proteins with high synthesis rates will show a rapid increase in the heavy-to-light ratio, while more stable, long-lived proteins will incorporate the heavy label much more slowly. Conversely, by switching cells from a heavy to a light medium, the rate of disappearance of the heavy label can be tracked to determine protein degradation rates. These studies have revealed that protein turnover rates can vary dramatically, from minutes to days, depending on the protein's function and regulatory state.
These isotopic tracer studies are not limited to cell culture. In research models, stable isotope-labeled amino acids can be administered to study protein turnover in specific tissues or in response to various physiological or pathological stimuli, such as malnutrition or endotoxemia. nih.gov Such studies have demonstrated that changes in the availability of glutamine can be correlated with changes in protein synthesis and degradation rates in skeletal muscle. nih.govnih.gov
Table 2: Research Findings on Glutamine and Protein Turnover
| Study Focus | Finding | Research Model | Citation |
|---|---|---|---|
| Glutamine's Anabolic Effect | Glutamine concentrations from 2 to 15 mM were shown to have an overall anabolic effect, increasing protein synthesis and decreasing degradation. | Isolated chick skeletal muscle | nih.gov |
| Turnover in Malnutrition | Changes in intramuscular glutamine concentration were correlated with alterations in protein turnover and transport. | In vivo rat models | nih.gov |
| Energy Demand in Insect Cells | High energy demand during recombinant protein expression is largely met by glutamine feeding into the TCA cycle, with ¹⁵N from glutamine being efficiently scrambled to other amino acids. | Insect cells | researchgate.net |
Biomolecular Nuclear Magnetic Resonance (NMR) Spectroscopy and Magnetic Resonance Imaging (MRI) Research
Application in Structural Elucidation of Peptides and Proteins through 13C and 15N NMR
The use of L-Glutamine-N-Fmoc (¹³C₅; ¹⁵N₂) is instrumental in the structural analysis of peptides and proteins by Nuclear Magnetic Resonance (NMR) spectroscopy. NMR provides atomic-level information on molecular structure, conformation, and dynamics in solution or solid state. nih.gov However, for complex biomolecules like proteins, the NMR signals from the thousands of atoms overlap extensively. Isotope labeling with ¹³C and ¹⁵N is the key strategy to overcome this limitation. nih.govprotein-nmr.org.uk The natural abundance of ¹³C and ¹⁵N is low (approx. 1.1% and 0.37%, respectively), so incorporating amino acids uniformly enriched with these isotopes is essential for many advanced NMR experiments. oup.comnih.gov
When a protein is produced with L-Glutamine (¹³C₅; ¹⁵N₂) and other similarly labeled amino acids, it becomes "doubly labeled." protein-nmr.org.uk This enables the use of powerful multi-dimensional NMR experiments (2D, 3D, and even 4D) that correlate the chemical shifts of bonded nuclei (e.g., ¹H, ¹⁵N, ¹³C). acs.orgmeihonglab.com These "triple-resonance" experiments allow for the unambiguous assignment of NMR signals to specific atoms along the protein's backbone and in its side chains. protein-nmr.org.uk This resonance assignment is the first and most critical step in determining a protein's three-dimensional structure. acs.org
In solid-state NMR, which is used to study insoluble proteins like amyloid fibrils, ¹³C and ¹⁵N labeling is equally crucial. nih.govmeihonglab.com It allows for the measurement of precise internuclear distances and torsion angles, which are used as constraints to calculate the high-resolution structure of the protein assembly. The L-Glutamine-N-Fmoc (¹³C₅; ¹⁵N₂) form is particularly useful for solid-phase peptide synthesis, allowing researchers to place a specific, isotopically labeled probe at a defined position within a peptide to study its local conformation and interactions. isotope.com
Monitoring Dynamic Biochemical Transformations using Hyperpolarized NMR and MRS (in research models)
Standard NMR and its clinical counterpart, Magnetic Resonance Imaging (MRI), suffer from inherently low sensitivity, which limits their ability to monitor fast biochemical reactions in real-time. nih.govnih.gov Hyperpolarization is a revolutionary technique that can increase the NMR signal of specific molecules by several orders of magnitude (10,000-fold or more). nih.govchemrxiv.org This massive signal boost allows for the real-time tracking of the metabolic fate of a hyperpolarized molecule as it is converted into other products within living cells or in vivo. acs.orgnih.gov
L-Glutamine labeled with ¹³C and ¹⁵N is an excellent candidate for hyperpolarization studies aimed at probing cellular metabolism. nih.gov Glutamine is a key metabolite, providing carbon and nitrogen for numerous biosynthetic pathways, especially in rapidly proliferating cells like cancer cells. nih.govnih.gov
In a notable research application, a specifically designed isotopomer, [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine, was developed for hyperpolarized studies. nih.gov The substitution of ¹⁴N with ¹⁵N and the addition of deuterium (B1214612) (²H) significantly prolongs the relaxation time of the hyperpolarized ¹³C nucleus, allowing more time to observe its metabolic conversion in vivo. nih.govnih.gov Using this probe, researchers were able to monitor the activity of the enzyme glutaminase, which converts glutamine to glutamate, in real-time within pancreatic cancer models. nih.gov This methodology provides a non-invasive way to measure metabolic fluxes and can be used to assess the effectiveness of drugs that target specific metabolic enzymes. nih.govnih.gov
Table 3: Properties of Nuclei Used in Hyperpolarized MR Research
| Nucleus | Natural Abundance (%) | Key Advantages for Hyperpolarized MR | Challenges |
|---|---|---|---|
| ¹³C | 1.1 | Large chemical shift range reduces signal overlap; long T₁ relaxation times (tens of seconds) allow for tracking of metabolic processes. nih.govnih.gov | Low natural abundance requires isotopic enrichment; lower gyromagnetic ratio results in lower intrinsic sensitivity. acs.org |
| ¹⁵N | 0.37 | Very large chemical shift range (~900 ppm) provides high detection accuracy; even longer T₁ lifetimes than ¹³C, suitable for slower biological processes. nih.gov | Very low natural abundance necessitates high levels of enrichment; very low gyromagnetic ratio. nih.gov |
Investigation of Nuclear Magnetic Resonance Relaxation Dynamics (T1, T2) in Complex Biological Environments
Beyond static structure, NMR is a uniquely powerful tool for characterizing the internal motions (dynamics) of proteins over a wide range of timescales. This information is captured by measuring the relaxation rates of nuclear spins. nih.govyoutube.com The two most common relaxation parameters are the spin-lattice (or longitudinal) relaxation time (T₁) and the spin-spin (or transverse) relaxation time (T₂). nmranalyzer.comwikipedia.org
T₁ (Spin-Lattice Relaxation): This parameter describes the rate at which the nuclear spins return to their thermal equilibrium state by exchanging energy with the surrounding molecular lattice. T₁ is sensitive to fast molecular motions, on the picosecond to nanosecond timescale. youtube.comnmranalyzer.com
T₂ (Spin-Spin Relaxation): This parameter describes the rate at which the phase coherence of the nuclear spins is lost. T₂ is sensitive to both fast and slower motions, including microsecond to millisecond conformational exchanges that are often linked to biological function. youtube.comwikipedia.org
Isotope labeling with ¹⁵N and ¹³C is fundamental to these studies. By measuring the T₁ and T₂ values for each ¹⁵N nucleus in the protein backbone, or for ¹³C nuclei in side chains (such as from an incorporated L-Glutamine (¹³C₅; ¹⁵N₂) residue), researchers can create a detailed map of the protein's dynamic landscape. nih.govnih.gov For larger proteins (>25 kDa), deuteration is often required in addition to ¹³C and ¹⁵N labeling to slow down relaxation and improve spectral quality. nih.gov
Analysis of T₁ and T₂ data can reveal which parts of the protein are rigid and which are flexible. For example, residues within a stable secondary structure element like an alpha-helix will typically have different relaxation properties than residues in a flexible loop. Furthermore, these measurements can identify sites undergoing conformational exchange, which is often critical for processes like enzyme catalysis or protein-protein interactions. The use of isotopically labeled glutamine allows for the specific probing of dynamics at that residue's location within the complex biological environment of the full protein. nih.gov
Advanced Analytical Techniques for L Glutamine N Fmoc 13c5; 15n2 and Its Metabolites
Mass Spectrometry (MS)-Based Methodologies
Mass spectrometry has become an indispensable tool in metabolomics, offering high sensitivity and the ability to distinguish between isotopologues—molecules that differ only in their isotopic composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification and Profiling
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for analyzing 13C- and 15N-labeled metabolites derived from L-glutamine. nih.govbohrium.com This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. Researchers have developed integrated LC-MS methods for the qualitative and quantitative analysis of various isotopologues and isotopomers of 13C-labeled nonessential amino acids in cell cultures incubated with 13C5-glutamine. nih.govbohrium.com For instance, ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS) allows for the characterization of these labeled metabolites in complex biological matrices. nih.govbohrium.com LC-MS/MS has also been instrumental in monitoring the metabolic influence of therapeutic regimens, such as the significant decrease in plasma glutamine concentrations after asparaginase (B612624) treatment in leukemia patients. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, particularly for the analysis of volatile and thermally stable metabolites. nih.gov To analyze intracellular metabolites labeled by 13C isotopic tracers, they are chemically derivatized to enhance their volatility for GC separation. nih.gov The resulting mass spectra allow for the detailed deciphering of cellular metabolism. nih.gov GC-MS has been effectively used to analyze polar metabolites and fatty acids, with established protocols for derivatization and GC programs. nih.gov The choice between different 13C-labeled glutamine tracers, such as [U-13C5]glutamine, [1-13C]glutamine, and [5-13C]glutamine, depends on the specific metabolic pathway being investigated. nih.gov For example, a study utilized a GC-MS method to determine [13C5]glutamate using [13C2]glutamate as an internal standard, involving purification by anion-exchange chromatography and derivatization. researchgate.net
Tandem Mass Spectrometry (MS/MS) Approaches: Parallel Reaction Monitoring (PRM) and Multiple Reaction Monitoring (MRM) for Comprehensive Isotopologue and Isotopomer Analysis
Tandem mass spectrometry (MS/MS) significantly enhances the specificity and sensitivity of metabolite analysis. nih.gov This technique allows for the isolation of a specific metabolite ion and its subsequent fragmentation to yield characteristic product ions, providing a higher degree of confidence in identification and quantification. nih.gov
Parallel Reaction Monitoring (PRM) is a targeted quantification method performed on high-resolution, high-mass-accuracy mass spectrometers, such as quadrupole-Orbitrap instruments. nih.govmdpi.com In PRM, all product ions of a selected precursor ion are detected in parallel, offering high specificity and selectivity. nih.govmdpi.com An integrated method combining PRM with multiple reaction monitoring (MRM) has been successfully applied for the qualitative and quantitative analysis of 13C-labeled nonessential amino acids in cells incubated with 13C5-glutamine. nih.govbohrium.com This approach first uses high-resolution Orbitrap MS in PRM mode to characterize the labeled amino acids by their accurate mass-to-charge ratios and elution times. nih.govbohrium.com
Multiple Reaction Monitoring (MRM) is a highly sensitive and specific targeted quantification technique, typically performed on triple quadrupole mass spectrometers. nih.govresearchgate.netscite.ai It involves monitoring specific precursor-to-product ion transitions for each analyte. osu.edu A study investigating the metabolism of 13C5-glutamine in HepG2 cells utilized a total of 66 MRM transitions to monitor various isotopologues and isotopomers of nonessential amino acids. nih.gov This allowed for the detailed tracking of the metabolic fate of the labeled glutamine. nih.gov MRM has also been used to overcome analytical challenges, such as the in-source cyclization of glutamine to pyroglutamic acid during LC-MS/MS analysis, by using specific transitions and optimized source conditions. acs.orgnih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |
|---|---|---|---|---|
| Glutamine | 147.1 | 84.1, 130.1 | 25, 15 | nih.gov |
| Glutamine-13C5 | 152.1 | 88.1, 135.1 | 25, 15 | nih.gov |
| 13C5,15N2-Gln | 154.1 | 89.1 | 10 | acs.orgnih.gov |
| 13C5,15N-Glu | 154.1 | 89.1 | 10 | acs.org |
High-Resolution Mass Spectrometry for Precise Mass Measurement and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident identification of metabolites and the differentiation of isobars (ions with the same nominal mass but different elemental compositions). nih.gov Orbitrap mass spectrometers are frequently used for this purpose. nih.govacs.org In the analysis of 13C-labeled metabolites from 13C5-glutamine, HRMS in the PRM mode allows for the characterization of labeled nonessential amino acids based on their precise mass-to-charge values. nih.govbohrium.com This high mass accuracy is crucial for resolving and identifying the various isotopologues generated in metabolic tracer experiments. researchgate.net Furthermore, HRMS is essential for detailed fragmentation analysis, which helps in elucidating the structures of metabolites and their isotopomers. osu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is a powerful non-invasive technique that provides detailed information about the structure and dynamics of molecules, making it highly suitable for metabolic studies.
13C, 15N, and 2H NMR for Direct Observation of Isotopic Enrichment and Pathway Tracing
NMR spectroscopy allows for the direct observation of isotopically labeled nuclei, providing unique insights into metabolic pathways.
13C NMR is widely used to trace the flow of carbon atoms through metabolic networks. nih.govresearchgate.net By incubating cells or organisms with 13C-labeled substrates like [U-13C5]glutamine, researchers can monitor the appearance of the 13C label in various downstream metabolites. nih.govnih.gov This has been applied to study glutamine metabolism in pancreatic beta-cell lines, revealing the generation of glutathione (B108866) and the supply of carbon for oxidation in the TCA cycle. nih.gov In vivo 13C NMR has also been used to measure the rates of cerebral glutamine synthesis, providing evidence for the glutamate-glutamine cycle. pnas.org
15N NMR spectroscopy is employed to study nitrogen metabolism. nih.gov It has been used to investigate ammonia (B1221849) transport and glutamine synthesis in the brain under hyperammonemic conditions. nih.gov By infusing [15N]-ammonium acetate, the rate of total glutamine synthesis was estimated by fitting the time course of [5-15N]glutamine. nih.gov
2H NMR can also be utilized for metabolic tracing. pnas.orgnih.gov The synthesis of molecules like [5-13C,4,4-2H2,5-15N]-L-glutamine allows for the assaying of glutaminase (B10826351) flux through 2H-NMR of tissue or cell extracts. nih.gov
| NMR Technique | Application in Glutamine Metabolism | Key Findings | Reference |
|---|---|---|---|
| 13C NMR | Tracing carbon flow from glutamine in pancreatic beta-cells. | Glutamine contributes to glutathione synthesis and TCA cycle carbon oxidation. | nih.gov |
| 15N NMR | Studying ammonia transport and glutamine synthesis in the brain. | Determined the rate of de novo and total glutamine synthesis. | nih.gov |
| 2H NMR | Assaying glutaminase flux. | [5-13C,4,4-2H2,5-15N]-L-glutamine can be used to follow the metabolic fates of glutamine. | nih.gov |
Advanced Hyperpolarized NMR Techniques for Signal Enhancement in Dynamic Metabolic Studies
A major limitation of NMR is its relatively low sensitivity. Hyperpolarization techniques dramatically increase the NMR signal by tens of thousands of times, enabling real-time monitoring of metabolic processes in vivo. pnas.orgnih.gov This has been particularly impactful in studying glutamine metabolism. By hyperpolarizing isotopically enriched glutamine, such as [5-13C,4,4-2H2,5-15N]-L-glutamine, researchers can measure its rapid conversion to glutamate (B1630785) in vivo. pnas.orgnih.gov This approach has been used to explore pancreatic cancer glutamine metabolism and to develop biomarkers for monitoring the efficacy of enzyme inhibitors. pnas.orgnih.gov The use of multiple isotope enrichments in the glutamine molecule, including 2H and 15N, helps to prolong the relaxation times of the 13C nucleus, which is crucial for in vivo measurements. pnas.orgnih.gov
Computational Approaches for NMR Data Processing and Quantitative/Qualitative Spectral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules. nih.gov When analyzing complex mixtures of metabolites from isotope tracer experiments, computational methods are indispensable for processing the vast amount of data generated and for extracting meaningful quantitative and qualitative information. nih.gov
Quantitative Analysis: The intensity of an NMR signal is directly proportional to the number of nuclei contributing to it, making NMR an inherently quantitative method. nih.govresearchgate.net In the context of L-GLUTAMINE-N-FMOC (13C5; 15N2), quantitative NMR can determine the concentration of the labeled glutamine and its various downstream metabolites. Computational software is used to perform peak integration and deconvolution, even in crowded spectra where signals overlap. nih.gov For instance, by analyzing the ¹³C and ¹⁵N NMR spectra, researchers can quantify the incorporation of these isotopes into other amino acids, Krebs cycle intermediates, and glutathione. nih.govatu.ie This allows for the calculation of metabolic fluxes, providing a dynamic view of cellular metabolism. nih.gov
Qualitative Analysis: Computational approaches are also vital for the qualitative analysis of NMR spectra, which involves identifying the different metabolites present in a sample. This is typically achieved by comparing the experimental chemical shifts with those in extensive databases of known compounds. nih.govhmdb.cahmdb.ca For isotopically labeled compounds, the presence of ¹³C and ¹⁵N isotopes introduces specific splitting patterns (J-coupling) in the NMR spectra of both the labeled nucleus and adjacent nuclei. nih.gov Advanced computational algorithms can simulate these complex splitting patterns, aiding in the unambiguous identification of labeled metabolites. Furthermore, two-dimensional (2D) NMR techniques, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹⁵N HSQC, are often employed. nih.govnih.gov These experiments correlate the chemical shifts of different nuclei, spreading the signals over a second dimension and significantly improving spectral resolution. Computational software is essential for processing and interpreting these multidimensional datasets.
Data Processing and Automation: The raw data from an NMR spectrometer requires several processing steps before it can be analyzed. These include Fourier transformation, phase correction, baseline correction, and referencing. Computational software automates these processes, ensuring reproducibility and reducing the potential for human error. nih.gov For large-scale metabolomics studies that generate numerous spectra, automated computational pipelines are crucial for efficient data handling and analysis.
Interactive Table 1: Computational Tools in NMR Data Analysis
| Computational Task | Description | Application to L-GLUTAMINE-N-FMOC (13C5; 15N2) Analysis |
| Peak Picking and Integration | Identifies signals in the NMR spectrum and calculates their area. | Quantifies the amount of labeled glutamine and its metabolites. |
| Deconvolution | Separates overlapping signals into individual components. | Resolves signals from different isotopomers of a metabolite. |
| Database Searching | Compares experimental chemical shifts to databases of known compounds. | Identifies the various metabolites formed from the labeled glutamine. |
| Spectral Simulation | Predicts the appearance of NMR spectra, including isotopic effects. | Confirms the identity of labeled metabolites by matching simulated and experimental spectra. |
| 2D/3D Data Processing | Reconstructs and visualizes multidimensional NMR data. | Analyzes complex mixtures and resolves overlapping signals from metabolites. |
Chromatographic Separation Methods for Isotope Tracer Experiments
Prior to analysis by mass spectrometry or NMR, the complex mixture of metabolites from an isotope tracer experiment must often be separated into its individual components. Chromatographic techniques are central to this process, offering high-resolution separation based on the different physicochemical properties of the analytes.
Ultra-High-Performance Liquid Chromatography (UHPLC) for Separation of Labeled Metabolites Prior to MS/NMR
Ultra-High-Performance Liquid Chromatography (UHPLC) is a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and higher operating pressures than traditional HPLC. This results in dramatically improved resolution, speed, and sensitivity, making it an ideal technique for separating the complex mixtures of labeled metabolites generated in stable isotope tracing studies. nih.gov
In the context of experiments using L-GLUTAMINE-N-FMOC (13C5; 15N2), UHPLC is employed to separate the labeled glutamine from its numerous metabolic products. nih.gov This separation is crucial for accurate quantification and identification by a downstream detector, most commonly a mass spectrometer. The choice of stationary phase and mobile phase is critical and depends on the polarity of the metabolites of interest. For the separation of polar metabolites like amino acids and Krebs cycle intermediates, hydrophilic interaction liquid chromatography (HILIC) is often the method of choice. nih.gov For less polar compounds, such as fatty acids that can be synthesized from glutamine-derived carbons, reversed-phase chromatography is typically used. nih.gov
The high efficiency of UHPLC allows for the separation of closely related compounds, including isomers, which can be critical in metabolic studies. nih.gov When coupled with high-resolution mass spectrometry (HRMS), UHPLC-MS enables the detection and quantification of different isotopologues of each metabolite, providing detailed information on the metabolic pathways through which the ¹³C and ¹⁵N labels have traveled. nih.govnih.gov
Ion-Exchange Chromatography (IEC) for Amino Acid Separation
Ion-Exchange Chromatography (IEC) is a powerful technique for separating molecules based on their net charge. It is particularly well-suited for the separation of amino acids, which are zwitterionic and possess different isoelectric points. nih.govucdavis.eduresearchgate.net In isotope tracer experiments involving L-GLUTAMINE-N-FMOC (13C5; 15N2), IEC is a valuable tool for isolating and purifying amino acids from complex biological matrices before isotopic analysis. ucdavis.edu
The separation is achieved by passing the sample through a column containing a charged stationary phase. Cation-exchange chromatography, which uses a negatively charged stationary phase, is commonly used for amino acid separation. nih.govucdavis.eduucdavis.edu The amino acids, which are positively charged at an acidic pH, bind to the column with varying affinities depending on their net charge and charge distribution. By gradually increasing the pH or the ionic strength of the mobile phase, the amino acids are selectively eluted from the column. nih.gov
IEC can be used as a standalone purification step or coupled online with a detector. For stable isotope analysis, the separated amino acid fractions can be collected and then analyzed by isotope ratio mass spectrometry (IRMS) to determine their ¹³C and ¹⁵N enrichment. ucdavis.eduresearchgate.net This provides precise information on the incorporation of the labeled atoms from glutamine into other amino acids. While some studies have raised concerns about potential isotopic fractionation during IEC, recent work has shown that with careful method development, this can be minimized, and in some cases, IEC can even improve the precision of isotope measurements by removing interfering compounds. researchgate.net Strong anion-exchange chromatography (SAX) has also been explored for the separation of underivatized amino acids. researchgate.net
Interactive Table 2: Chromatographic Methods for Labeled Metabolite Analysis
| Chromatographic Technique | Principle of Separation | Primary Application for L-GLUTAMINE-N-FMOC (13C5; 15N2) Metabolites | Advantages |
| UHPLC-HILIC | Partitioning between a polar stationary phase and a less polar mobile phase. | Separation of polar metabolites (e.g., amino acids, organic acids). | High resolution, speed, and sensitivity for complex mixtures. |
| UHPLC-Reversed Phase | Partitioning between a non-polar stationary phase and a polar mobile phase. | Separation of non-polar metabolites (e.g., fatty acids). | Excellent for separating hydrophobic compounds. |
| Cation-Exchange Chromatography | Reversible binding of positively charged analytes to a negatively charged stationary phase. | Separation and purification of amino acids based on their net positive charge. | High capacity and selectivity for charged molecules like amino acids. |
| Anion-Exchange Chromatography | Reversible binding of negatively charged analytes to a positively charged stationary phase. | Separation of amino acids and other negatively charged metabolites. | Complements cation-exchange for comprehensive amino acid analysis. |
Theoretical Frameworks and Methodological Considerations in Isotope Tracer Experiments
Computational Modeling and Algorithms for Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful experimental and computational technique for quantifying the rates (fluxes) of intracellular biochemical reactions. wikipedia.orgyoutube.com When employing tracers like L-GLUTAMINE-N-FMOC (13C5; 15N2), MFA moves beyond simply measuring metabolite concentrations to map the flow of atoms through the metabolic network. nih.gov The core of isotope-assisted MFA (iMFA) involves feeding cells the labeled substrate and then measuring the resulting mass isotopomer distributions (MIDs) in downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). wikipedia.orgnih.gov
These experimental MIDs are then computationally fitted to a metabolic network model. nih.gov This process is an optimization problem where the algorithm seeks to find the set of intracellular fluxes that best explains the observed labeling patterns. nih.gov The dual labeling of L-GLUTAMINE-N-FMOC (13C5; 15N2) with both ¹³C and ¹⁵N enables a more advanced approach known as ¹³C¹⁵N-MFA. This technique can simultaneously quantify both carbon and nitrogen fluxes, providing a more holistic view of cellular metabolism. embopress.org For instance, it can track the fate of glutamine's carbon skeleton into the TCA cycle and its nitrogen atoms into the synthesis of other amino acids and nucleotides. embopress.orgnih.gov
Several software packages and algorithms have been developed to handle the complexity of these calculations:
INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based software that is capable of handling both stationary and isotopically non-stationary MFA, making it a versatile tool for various experimental designs. vueinnovations.comtulane.edu It can model complex networks and is used to investigate metabolic diseases and engineer cellular factories. tulane.edu
EMU (Elementary Metabolite Unit) Algorithm: This algorithm efficiently decomposes large metabolic networks into smaller, more manageable units, significantly reducing the computational burden required to predict MIDs for genome-scale models. nih.gov
Bayesian MFA: This statistical approach allows for the integration of prior knowledge and provides a probabilistic assessment of flux distributions, which is particularly useful for complex systems and for quantifying the confidence in the estimated fluxes. embopress.org
The choice of computational model, whether a core model focusing on central metabolism or a genome-scale model, can significantly impact the resulting flux map. nih.gov While core models are simpler, genome-scale models provide a more comprehensive accounting of metabolism, potentially eliminating biases that arise from omitting alternative pathways. nih.gov
Consideration of Isotopic Dilution, Scrambling, and Exchange Phenomena in Tracer Design
The journey of an isotopic label from a tracer to a downstream metabolite is not always direct. Several phenomena can alter the labeling pattern, and these must be carefully considered during experimental design and data analysis to avoid misinterpretation.
Isotopic Dilution: This occurs when the labeled tracer pool is diluted by an unlabeled source of the same compound. nih.gov For example, if cells are fed ¹³C₅-¹⁵N₂-glutamine, the intracellular pool can be diluted by the uptake of unlabeled glutamine from the media or the breakdown of unlabeled intracellular proteins. This leads to a higher-than-expected abundance of the unlabeled (M+0) isotopologue in downstream metabolites, which can lead to an underestimation of the true metabolic flux if not properly accounted for in the MFA model. nih.govnih.gov
Isotopic Scrambling: This refers to the redistribution of nitrogen isotopes, which is a significant factor in glutamine metabolism. Glutamine is a primary nitrogen donor for the synthesis of other non-essential amino acids (like glutamate (B1630785), alanine (B10760859), and aspartate) and nucleotides. nih.gov Studies have shown that the ¹⁵N labels from glutamine can be extensively transferred to these other molecules through transamination reactions. nih.gov If a study aims to label alanine using ¹⁵N-alanine but also includes unlabeled glutamine in the medium, the extensive scrambling from glutamine can significantly dilute the intended label in the alanine pool. nih.gov Using a dual-labeled tracer like ¹³C₅-¹⁵N₂-glutamine allows researchers to track these nitrogen exchange fluxes explicitly. embopress.org
Exchange Phenomena: Many enzymatic reactions are reversible, leading to isotope exchange. A labeled product molecule can be converted back to a reactant, altering the labeling pattern of the reactant pool. This is particularly relevant in central carbon metabolism, such as the reversible reactions of the pentose (B10789219) phosphate (B84403) pathway and the TCA cycle. embopress.orgdeepdyve.com MFA models must account for this bidirectionality to accurately determine the net flux through a reaction. embopress.org The comprehensive labeling of ¹³C₅-¹⁵N₂-glutamine provides rich data that helps computational models resolve these bidirectional fluxes with greater confidence.
Optimization of Isotope Labeling Strategies for Specific Research Questions and Biological Systems
The choice of an isotopic tracer is not arbitrary; it is a critical decision that dictates the precision with which specific metabolic fluxes can be determined. researchgate.net The tracer L-GLUTAMINE-N-FMOC (¹³C₅; ¹⁵N₂) is a highly specialized tool designed for specific research applications where tracking both carbon and nitrogen backbones, and often their incorporation into proteins, is necessary.
Why ¹³C₅ and ¹⁵N₂?
Tracing Carbon and Nitrogen Simultaneously: Glutamine is a central hub in cellular metabolism, contributing both carbon to the TCA cycle and nitrogen for biosynthesis. creative-proteomics.com Using a tracer labeled with both ¹³C and ¹⁵N allows for the simultaneous quantification of these interconnected pathways, a technique known as ¹³C¹⁵N-MFA. embopress.orgnih.gov This provides a much richer dataset than using a single-isotope tracer, revealing the coordination between carbon and nitrogen metabolism. embopress.org For example, it can elucidate the central role of glutamate (derived from glutamine) as a nitrogen donor in the cell. embopress.org
Maximizing Label Information: Using uniformly labeled [U-¹³C₅]glutamine is particularly effective for analyzing the TCA cycle, as it produces distinct and informative labeling patterns in cycle intermediates. researchgate.netcreative-proteomics.com The addition of the ¹⁵N labels further enhances the resolution of fluxes, especially around amino acid transamination reactions.
Why the Fmoc Protecting Group? The 9-fluorenylmethoxycarbonyl (Fmoc) group is a chemical moiety attached to the alpha-amino group of the glutamine. altabioscience.com
Use in Proteomics: Fmoc-protected amino acids are the standard building blocks for solid-phase peptide synthesis (SPPS). altabioscience.com Therefore, L-GLUTAMINE-N-FMOC (¹³C₅; ¹⁵N₂) is designed for use in studies that bridge metabolomics and proteomics. Researchers can synthesize heavily labeled peptides or proteins to use as internal standards for highly accurate protein quantification by mass spectrometry.
Controlled Derivatization: In some analytical workflows, derivatization is used to improve the chromatographic or mass spectrometric properties of amino acids. The Fmoc group itself can serve as a stable, UV-active derivative, which can be useful for detection and quantification. It also ensures that derivatization occurs at a specific site, preventing unwanted side reactions. altabioscience.com
The selection of this tracer over simpler alternatives is driven by the specific research question. The table below illustrates how different glutamine tracers are suited for different analytical goals.
| Tracer | Primary Research Application |
| [1-¹³C]glutamine | Tracing reductive carboxylation pathways; the label is lost in the oxidative TCA cycle. |
| [U-¹³C₅]glutamine | General analysis of TCA cycle activity and the overall contribution of glutamine to central carbon metabolism. researchgate.net |
| ¹⁵N₂-glutamine | Tracing nitrogen fate, transamination reactions, and nucleotide synthesis. nih.gov |
| L-GLUTAMINE-N-FMOC (¹³C₅; ¹⁵N₂) | Simultaneous ¹³C¹⁵N-MFA; synthesis of heavily labeled peptide standards for quantitative proteomics; studies requiring controlled derivatization. |
Challenges and Strategies for Qualitative and Quantitative Analysis of Isotopically Labeled Compounds in Complex Biological Matrices
Analyzing isotopically labeled metabolites like L-GLUTAMINE-N-FMOC (¹³C₅; ¹⁵N₂) and its downstream products within a complex biological matrix (e.g., cell extracts, plasma) presents significant analytical challenges. The goal is to accurately measure the mass isotopomer distribution (MID)—the relative abundance of each isotopic form of a metabolite—which is the primary data input for MFA calculations.
Key Challenges:
Matrix Effects: Co-eluting compounds from the biological sample can interfere with the ionization of the target analyte in the mass spectrometer source, either suppressing or enhancing its signal. nih.govnih.gov This can severely compromise the accuracy of quantitative measurements, as the effect can vary between samples and between different isotopologues of the same metabolite. nih.gov
Isotopologue Separation and Resolution: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). For a metabolite like glutamate derived from ¹³C₅-glutamine, there will be multiple isotopologues (M+0, M+1, M+2, etc.). The analytical instrument must have sufficient resolution to distinguish these peaks from each other and from other interfering ions.
Low Abundance Analytes: Many metabolic intermediates are present at very low concentrations, making their detection and accurate quantification difficult, especially for less abundant isotopologues.
Derivatization Complexity: While derivatization (such as with the inherent Fmoc group or others) can improve analytical properties, it can also introduce variability and potential side-products that complicate the analysis. nih.govresearcher.life
Strategies for Overcoming Challenges:
Advanced Chromatographic Separation: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are essential for separating metabolites from the complex matrix before they enter the mass spectrometer, reducing matrix effects. nih.gov
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF (Time-of-Flight) mass spectrometers provide high mass accuracy and resolution, enabling the separation of isotopologue peaks from nominal mass interferences.
Tandem Mass Spectrometry (MS/MS): Techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) on triple quadrupole or Q-TOF/Q-Orbitrap instruments provide excellent specificity and sensitivity. By monitoring a specific fragmentation of the parent ion, much of the chemical noise from the matrix can be eliminated.
Use of Isotope-Labeled Internal Standards: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard for each analyte. dp.tech Since L-GLUTAMINE-N-FMOC (¹³C₅; ¹⁵N₂) is itself a labeled standard, it can be used for isotope dilution mass spectrometry (IDMS) to quantify unlabeled glutamine. For its downstream metabolites, researchers often use mixtures of labeled standards to correct for extraction efficiency and matrix effects across the metabolome.
Data Correction Algorithms: After data acquisition, computational tools like IsoCorrectoR are used to correct the raw MIDs for the natural abundance of stable isotopes (e.g., the 1.1% natural abundance of ¹³C) and for any isotopic impurities in the tracer itself. nih.gov This correction is crucial for obtaining the true label incorporation from the tracer.
Quality Control and Reference Standards in Isotope-Assisted Research
The reliability and reproducibility of any isotope-tracing experiment depend critically on the quality of the reagents and the rigor of the quality control (QC) procedures. Certified Reference Materials (CRMs) and high-purity standards are the cornerstones of analytical quality, ensuring that measurements are accurate and comparable across different labs and studies. nih.govwikipedia.org
The Role of High-Purity Labeled Compounds: L-GLUTAMINE-N-FMOC (¹³C₅; ¹⁵N₂), when purchased from a reputable supplier, serves as a high-purity reference material. Its key quality attributes, typically detailed in a Certificate of Analysis (CoA), are crucial for its function. lgcstandards.combrandnutra.com
Key Parameters on a Certificate of Analysis (CoA):
Chemical Purity: This value, often determined by HPLC or GC, indicates the percentage of the material that is the desired chemical compound. lgcstandards.comsigmaaldrich.com Impurities can interfere with experiments or introduce unwanted side reactions.
Isotopic Enrichment: This specifies the percentage of the compound that is labeled with the heavy isotopes (e.g., >99% for ¹³C and ¹⁵N). This is vital for MFA, as a lower-than-stated enrichment is a source of unlabeled atoms that must be accounted for in correction algorithms. nih.govlgcstandards.com
Enantiomeric Purity: For chiral molecules like amino acids, this ensures that the compound is in the correct stereoisomeric form (e.g., L-glutamine vs. D-glutamine), which is critical for biological relevance.
Identity Confirmation: Data from NMR, MS, and other spectroscopic techniques confirm that the chemical structure is correct.
Quality Control in the Analytical Workflow:
System Suitability Testing: Before running biological samples, a mixture of known standards (which can include the tracer itself) is often analyzed to ensure the analytical system (e.g., the LC-MS) is performing correctly. nih.gov
Use of QC Samples: In large-scale studies, a pooled sample (a mix of all biological samples) is often injected periodically throughout the analytical run. The consistency of measurements in these QC samples is used to monitor and correct for any analytical drift over time.
Reference Materials for Method Validation: Certified Reference Materials, such as those from the National Institute of Standards and Technology (NIST), are used to validate the accuracy of an entire analytical method. nih.govisotope.comnist.gov While a CRM for this specific Fmoc-derivative may not exist, well-characterized standards from commercial suppliers serve a similar purpose for validating in-house methods. isotope.com
By using well-characterized, high-purity standards like L-GLUTAMINE-N-FMOC (¹³C₅; ¹⁵N₂) and implementing rigorous QC protocols, researchers can ensure the generation of high-quality, reliable, and reproducible data in complex isotope-assisted metabolic studies. isotope.com
Emerging Research Directions and Future Perspectives
Integration of Isotope Tracing Data with Multi-Omics Approaches (e.g., transcriptomics, proteomics, lipidomics)
The true power of stable isotope tracing with molecules like L-Glutamine (¹³C₅, ¹⁵N₂) is unlocked when its metabolic data is integrated with other 'omics' datasets. This multi-omics approach provides a more holistic view of cellular regulation and function, connecting metabolic flux with gene expression, protein synthesis, and lipid metabolism.
By using L-Glutamine labeled with both ¹³C and ¹⁵N, researchers can simultaneously trace the fate of its carbon skeleton and nitrogen atoms into a multitude of downstream pathways. nih.gov For instance, the ¹³C atoms can be tracked as they incorporate into tricarboxylic acid (TCA) cycle intermediates and lipids, while the ¹⁵N atoms can be followed into other amino acids and nucleotides. nih.govnih.gov This dual-labeling strategy offers a comprehensive view of how glutamine contributes to both carbon and nitrogen metabolism, which is crucial for the biosynthesis of macromolecules in proliferating cells. nih.gov
The integration of this metabolic flux data with other omics layers allows for a deeper understanding of cellular phenotypes:
Transcriptomics: By correlating metabolic flux data with gene expression profiles from RNA-sequencing, researchers can identify transcriptional regulatory networks that control metabolic pathways. For example, an observed increase in glutamine flux into the TCA cycle might correlate with the upregulation of genes encoding for glutaminase (B10826351) and other key metabolic enzymes.
Proteomics: Pulsed stable isotope labeling by amino acids in cell culture (SILAC) can be adapted to quantify newly synthesized proteins. nih.gov Using a heavy isotope-labeled amino acid like L-Glutamine (¹³C₅, ¹⁵N₂) allows for the tracking of its incorporation into the proteome, providing a direct measure of protein synthesis rates and pathway activity. isotope.com This can reveal post-transcriptional or translational control mechanisms that are not apparent from transcriptomic data alone.
Lipidomics: The contribution of glutamine to lipid synthesis, a process known as reductive carboxylation, can be quantified by tracing the ¹³C label into the fatty acid backbone. nih.gov Integrating this data with comprehensive lipid profiling helps to elucidate how cancer cells, for example, rewire their metabolism to support membrane production and signaling.
This integrated approach is essential for building comprehensive systems biology models that can predict how cells will respond to various stimuli or therapeutic interventions.
Table 1: Integration of L-Glutamine (¹³C₅, ¹⁵N₂) Tracing with Multi-Omics
| Omics Approach | Key Integration Point | Research Questions Addressed |
| Transcriptomics | Correlation of metabolic flux with gene expression levels. | How is metabolic reprogramming regulated at the transcriptional level? Which transcription factors drive metabolic shifts? |
| Proteomics | Measuring incorporation of ¹⁵N/¹³C into newly synthesized proteins (e.g., SILAC). nih.govisotope.com | What is the impact of metabolic changes on the synthesis of specific proteins or enzymatic pathways? |
| Lipidomics | Tracing the ¹³C label from glutamine into fatty acid and lipid backbones. nih.gov | What is the contribution of glutamine to de novo lipid synthesis in different cell types or conditions? |
Advancements in Automated Synthesis and Customized Production of Complex Labeled Probes
The availability and accessibility of complex isotopically labeled probes such as L-GLUTAMINE-N-FMOC (13C5; 15N2) are critical for their widespread use. Historically, the synthesis of such molecules was a complex, multi-step, and often low-yield process. However, recent advancements in chemical synthesis are streamlining the production of these essential research tools.
Automated flow synthesis technology, for example, has significantly reduced the time required to produce long-chain peptides and proteins. drugtargetreview.com While this technology is focused on peptide assembly, the underlying principles of automating chemical reactions, purification, and handling are being applied to the synthesis of smaller, complex molecules like protected amino acids. This automation increases reproducibility and reduces the cost and time associated with producing custom-labeled compounds. drugtargetreview.com
Furthermore, there is a growing commercial availability of custom-synthesized, isotopically labeled amino acids. innovagen.com Companies now offer services to produce peptides and amino acids with specific ¹³C and ¹⁵N labels at desired positions and enrichment levels. innovagen.comalexotech.com The Fmoc protecting group on L-GLUTAMINE-N-FMOC (13C5; 15N2) makes it particularly suitable for solid-phase peptide synthesis, allowing for its precise incorporation into custom-designed peptides that can be used as internal standards for mass spectrometry or as probes for biomolecular NMR. isotope.com
These advancements are making complex probes more accessible to a broader range of researchers, moving them from niche tools to more standard reagents in metabolic research. nih.gov The ability to obtain high-purity, custom-labeled probes is pivotal, as the isotopic purity of the reagents is essential for the accuracy of mass spectrometry-based experiments. innovagen.com
Innovations in Hyperpolarized Tracer Technology for Enhanced Metabolic Imaging in Research Models
Hyperpolarization is a groundbreaking technology that dramatically increases the signal-to-noise ratio (SNR) of magnetic resonance spectroscopy (MRS) and imaging (MRI) by 10,000-fold or more. rsna.org This enables the real-time, non-invasive imaging of metabolic pathways in vivo. L-glutamine has been a key molecule of interest for this technology, particularly in cancer imaging, where altered glutamine metabolism is a hallmark. rsna.orgpnas.org
A significant innovation in this area involves the strategic use of multiple isotope labels to improve the properties of the hyperpolarized probe. pnas.orgjku.at When using hyperpolarized [5-¹³C]-L-glutamine, the signal persistence is hampered by the presence of the adjacent ¹⁴N atom in the amide group, which causes rapid signal decay. pnas.orgjku.at To overcome this limitation, researchers have synthesized a more complex probe: [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine. pnas.orgnih.gov
The substitution of ¹⁴N with ¹⁵N is crucial because ¹⁵N does not have the same quadrupolar relaxation properties, thus prolonging the signal lifetime of the hyperpolarized ¹³C nucleus. pnas.orgjku.at This extended signal allows for more time to inject the probe and acquire high-quality images of its metabolic conversion. Using this advanced probe, researchers have successfully imaged the conversion of hyperpolarized glutamine to glutamate (B1630785) in real-time in preclinical cancer models, providing a spatial map of glutaminase activity. pnas.org This technique can be used to assess tumor metabolism and monitor the on-target effects of enzyme inhibitors in vivo. nih.govpnas.org
The development of these next-generation hyperpolarized tracers, including multi-labeled glutamine variants, represents a major leap forward for metabolic imaging and holds promise for future clinical translation to study glutamine metabolism in human diseases. pnas.org
Table 2: Comparison of Hyperpolarized Glutamine Probes
| Probe | Key Feature | Advantage | Application |
| [5-¹³C]-L-glutamine | Single ¹³C label at the C5 position. | Simpler synthesis. | In vitro studies of glutaminase activity. rsna.org |
| [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine | Triple-labeled with ¹³C, ¹⁵N, and Deuterium (B1214612) (²H). | The ¹⁵N substitution prolongs signal relaxation time, enhancing in vivo signal detection. pnas.orgjku.at | In vivo metabolic imaging of glutaminolysis in research models. pnas.orgnih.gov |
Expansion of L-GLUTAMINE-N-FMOC (13C5; 15N2) Application Domains in Fundamental Biological Research and Systems Biology
The utility of L-GLUTAMINE-N-FMOC (13C5; 15N2) and its deprotected form, L-Glutamine (¹³C₅, ¹⁵N₂), continues to expand beyond its initial applications. While its role in cancer metabolism research is well-established, its use is growing in other areas of fundamental biology and systems biology. nih.govisotope.comisotope.com
The core applications for this dual-labeled amino acid are rooted in its ability to serve as a tracer for both carbon and nitrogen metabolism. nih.govmedchemexpress.com This makes it an invaluable tool in several research domains:
Biomolecular NMR: Uniformly labeled (¹³C, ¹⁵N) amino acids are essential for protein structure and dynamics studies by NMR spectroscopy. promega.es The FMOC-protected version allows for the incorporation of the labeled glutamine into specific sites within a protein via peptide synthesis, enabling detailed investigation of protein structure-function relationships. isotope.com
Metabolomics and Metabolic Flux Analysis: As a stable isotope tracer, L-Glutamine (¹³C₅, ¹⁵N₂) is used extensively in mass spectrometry-based metabolomics to quantify the flow of metabolites through central carbon and nitrogen pathways. isotope.comisotope.comisotope.com This is fundamental to understanding metabolic networks in a variety of biological systems, not just cancer.
Proteomics: In quantitative proteomics, peptides containing L-Glutamine (¹³C₅, ¹⁵N₂) can be synthesized and used as internal standards for the highly accurate quantification of specific proteins in complex biological samples. innovagen.comisotope.com
The increasing sophistication of analytical techniques like high-resolution mass spectrometry and NMR, combined with the greater availability of complex probes, is driving the application of L-GLUTAMINE-N-FMOC (13C5; 15N2) into new research areas. These include immunology, neurobiology, and studies of aging, where glutamine metabolism plays a critical but historically less-explored role. Its use is foundational to building the comprehensive, quantitative models of biological systems that are the central goal of systems biology.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and purifying L-GLUTAMINE-N-FMOC (¹³C₅; ¹⁵N₂) to ensure isotopic integrity?
- Methodological Answer : Synthesis involves multi-step protection/deprotection strategies. For example, FMOC derivatization requires anhydrous pyridine and nitrogen purging to prevent isotopic exchange . Post-synthesis purification employs reversed-phase HPLC (e.g., Grace Alltima C18 column, 5 μm, 4.6 × 250 mm) with mobile phases optimized for polar isotopologues. LC-MS/MS with transitions specific to ¹³C₅/¹⁵N₂ (e.g., m/z shifts of +5 for ¹³C and +2 for ¹⁵N) confirms isotopic enrichment >99% . Yield optimization (~30%) necessitates strict control of reaction time and temperature to minimize side reactions .
Q. How can researchers validate the purity and isotopic enrichment of L-GLUTAMINE-N-FMOC (¹³C₅; ¹⁵N₂) prior to experimental use?
- Methodological Answer :
- Purity : Use HILIC (Hydrophilic Interaction Liquid Chromatography) with evaporative light scattering detection (ELSD) to resolve FMOC-glutamine from unreacted precursors .
- Isotopic Enrichment : High-resolution mass spectrometry (HRMS) in positive ion mode detects mass shifts (e.g., m/z +7 for ¹³C₅¹⁵N₂ vs. unlabeled). Cross-validate with ¹H/¹³C-NMR to confirm absence of unlabeled peaks .
- Data Table :
| Technique | Target Metric | Acceptable Threshold |
|---|---|---|
| HPLC-ELSD | Purity | ≥98% |
| HRMS | Isotopic Enrichment | ≥99% |
| NMR | Signal Multiplicity | Singlets for labeled positions |
Q. What are standard protocols for incorporating L-GLUTAMINE-N-FMOC (¹³C₅; ¹⁵N₂) into metabolic flux analysis (MFA) studies?
- Methodological Answer :
- Pulse-Chase Design : Introduce the labeled compound at 5 mM concentration into cell culture media or isolated organelles (e.g., mitochondria) for 2–24 hours, depending on turnover rates .
- Quenching : Rapid freezing in liquid nitrogen or methanol:water (4:1) at -40°C halts metabolic activity.
- Extraction : Acid hydrolysis (6 M HCl, 110°C, 24 h) releases free glutamine for GC-MS or LC-MS/MS analysis .
- Data Interpretation : Compare ¹³C/¹⁵N incorporation into downstream metabolites (e.g., glutamate, α-ketoglutarate) using software like IsoCor or INCA .
Advanced Research Questions
Q. How can isotopic dilution effects be minimized when using L-GLUTAMINE-N-FMOC (¹³C₅; ¹⁵N₂) in complex biological systems?
- Methodological Answer :
- Pre-experiment Calibration : Quantify endogenous glutamine pools via LC-MS/MS to adjust labeled compound concentration (e.g., 10× endogenous levels) .
- Compartmentalized Delivery : Use microinjection or nanoparticle carriers to target specific organelles (e.g., mitochondria) and reduce cytoplasmic dilution .
- Kinetic Modeling : Apply steady-state or dynamic MFA models to account for dilution from unlabeled sources .
Q. What experimental strategies resolve discrepancies in ¹³C/¹⁵N labeling patterns observed in cancer metabolism studies?
- Methodological Answer :
- Multi-Omics Integration : Correlate flux data (from LC-MS/MS) with proteomics (e.g., PPAT/GLS1 expression) to identify regulatory nodes .
- Time-Course Sampling : Collect samples at early (0.25 h) and late (24 h) timepoints to distinguish acute vs. adaptive metabolic responses .
- Isotopomer Analysis : Use tandem MS to resolve positional labeling (e.g., ¹³C in C2 vs. C5 of glutamate) and trace pathway preferences .
Q. How do storage conditions impact the stability of L-GLUTAMINE-N-FMOC (¹³C₅; ¹⁵N₂), and what precautions are essential for long-term use?
- Methodological Answer :
- Storage : Store at -20°C in amber vials under nitrogen to prevent FMOC group hydrolysis. Avoid freeze-thaw cycles .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acceptable degradation: <5% .
- Reconstitution : Use deuterated solvents (e.g., DMSO-d₆) for NMR studies to avoid proton exchange artifacts .
Q. What advanced mass spectrometry parameters optimize detection of L-GLUTAMINE-N-FMOC (¹³C₅; ¹⁵N₂) and its metabolites?
- Methodological Answer :
- Ionization Settings : ESI+ mode with 3.5 kV spray voltage, 350°C source temperature.
- Fragmentation : Use collision energies of 20–35 eV for MRM transitions (e.g., m/z 147 → 84 for glutamine) .
- Data Table :
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | CE (eV) |
|---|---|---|---|
| L-GLN-FMOC | 456.2 | 147.1 | 25 |
| Glutamate | 148.1 | 84.1 | 30 |
| α-KG | 146.0 | 102.0 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
